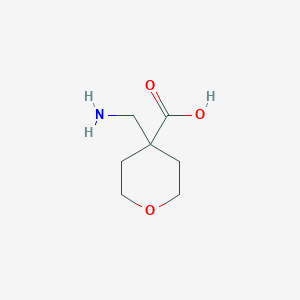

4-Aminomethyltetrahydropyran-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-Aminomethyltetrahydropyran-4-carboxylic acid, is a derivative of tetrahydropyran with an amino group and a carboxylic acid functional group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of two isomers of 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid was achieved from 2-ethoxycarbonyl-3, 4-dihydro-2H-pyran-5-carboxylic acid chloride, which suggests that similar synthetic routes could be applicable for the synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid . The configurations of these isomers were determined using nuclear magnetic resonance spectra, which is a technique that could also be used to deduce the structure of 4-Aminomethyltetrahydropyran-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Aminomethyltetrahydropyran-4-carboxylic acid has been determined using crystallography. For example, 4-Amino-4-carboxylthiapyran was found to crystallize in a "puckered chair" conformation, which is a common conformation for six-membered rings like tetrahydropyran . This information can be useful in predicting the likely conformation of 4-Aminomethyltetrahydropyran-4-carboxylic acid in the solid state.

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions specific to 4-Aminomethyltetrahydropyran-4-carboxylic acid, they do discuss the reactivity of similar compounds. For example, the presence of amino and carboxylic groups in these compounds suggests that they could participate in reactions typical for these functional groups, such as forming amides or esters . The reactivity could also be influenced by the steric hindrance and electronic effects of the tetrahydropyran ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminomethyltetrahydropyran-4-carboxylic acid can be inferred from related compounds. For instance, the presence of hydrogen bond donors and acceptors in the amino and carboxylic acid groups indicates that the compound is likely to engage in hydrogen bonding, which could affect its solubility and crystallization behavior . The specific conformation of the tetrahydropyran ring could also influence the compound's dipole moment and overall molecular stability.

Scientific Research Applications

1. Conformational Studies in Peptides

4-Aminomethyltetrahydropyran-4-carboxylic acid has been studied for its role in inducing specific conformations in peptides. For instance, Paradisi et al. (1995) investigated how 4-Aminotetrahydrothiopyran-4-carboxylic acid, a related compound, can induce a γ-turn conformation in short peptides, influencing their structural properties (Paradisi et al., 1995).

2. Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel compounds. For instance, Isoda et al. (1980) used derivatives of 4-Aminomethyltetrahydropyran-4-carboxylic acid in medicinal chemistry to synthesize isomers with potential pharmaceutical applications (Isoda et al., 1980).

3. Solid-Phase Synthesis of Peptide Alcohols

Hsieh et al. (1998) explored the use of Dihydropyran-2-carboxylic acid, a novel compound similar to 4-Aminomethyltetrahydropyran-4-carboxylic acid, for linking amino alcohols and amine resins in the solid-phase synthesis of peptide alcohols (Hsieh et al., 1998).

4. Application in Material Science and Biochemistry

4-Aminomethyltetrahydropyran-4-carboxylic acid and its derivatives have been found useful in material science and biochemistry for inducing specific secondary structures in peptides and proteins. Toniolo et al. (1998) highlighted the utility of a related compound, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, in these fields (Toniolo et al., 1998).

5. Development of Sialidase Inhibitors

In the field of medicinal chemistry, derivatives of 4-Aminomethyltetrahydropyran-4-carboxylic acid have been investigated for their potential as sialidase inhibitors. Wyatt et al. (2001) conducted studies on the SAR of 4-amino-4H-pyran-2-carboxylic acid 6-carboxamides, which are closely related to the compound (Wyatt et al., 2001).

properties

IUPAC Name |

4-(aminomethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQXTRBNZFLFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432782 |

Source

|

| Record name | 4-Aminomethyltetrahydropyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminomethyltetrahydropyran-4-carboxylic acid | |

CAS RN |

948015-51-8 |

Source

|

| Record name | 4-Aminomethyltetrahydropyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)